molecular formula C20H19N5O5S2 B4208742 N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B4208742
M. Wt: 473.5 g/mol
InChI Key: QDWSVVAUJDSFKR-UHFFFAOYSA-N
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Description

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-29-13-3-4-14-17(11-13)32-20(21-14)23-19(31)22-18(26)12-2-5-15(16(10-12)25(27)28)24-6-8-30-9-7-24/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWSVVAUJDSFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reactions: The final step involves coupling the benzothiazole core with the nitrobenzamide moiety through a nucleophilic substitution reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar in structure but lacks the nitro and morpholinyl groups.

    2-Amino-6-methoxybenzothiazole: Similar benzothiazole core but different functional groups.

    4-(4-Morpholinyl)-3-nitrobenzamide: Contains the nitrobenzamide moiety but lacks the benzothiazole core.

Uniqueness

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide

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